![molecular formula C18H11ClFN3O B2487843 3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile CAS No. 320425-16-9](/img/structure/B2487843.png)
3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile involves complex chemical processes that are designed to form the specific molecular architecture. One approach to creating related compounds includes the use of vinyl diazo reagents as radical acceptors in a visible-light-promoted sequential radical cyclization reaction, providing a pathway to achieve cyclization with the introduction of a fluorine atom to the compound’s skeleton during the construction of the pyridine and benzene motifs from acyclic building blocks, as noted in the synthesis of 4-fluoroacridines which exhibited pronounced fluorescent properties (Li & Zhou, 2021).
Molecular Structure Analysis
Molecular structure analysis of related compounds involves determining the atomic arrangement and geometrical configuration. For example, the crystal structures of certain halogenophenylvinyl-carbazoles are determined mainly by van der Waals forces with weak C-H...X interactions involved in the crystal packing. The molecular structures of these compounds are similar, with relatively large twist angles between the carbazole and benzene planes, which could suggest similarities in the structural characteristics of 3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile (Kubicki, Prukała, & Marciniec, 2007).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can be complex, involving various interactions and transformations. Isoxazoles and related compounds can undergo transformations like photoisomerization, highlighting their reactive nature and potential for chemical modifications. The process of trans-cis photoisomerization of chlorophenylvinyl derivatives, for instance, proceeds in the excited singlet state by rotation around specific bonds, indicative of the chemical reactivity of similar compounds (Jansone et al., 2012).
Physical Properties Analysis
The physical properties of compounds like 3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile are often determined through spectroscopic and crystallographic studies. These studies provide insights into the compound's stability, conformation, and interactions within crystals. For instance, analysis of similar compounds reveals that molecular structures influence crystal packing and intermolecular interactions, which are crucial for understanding the physical properties (Kubicki, Prukała, & Marciniec, 2007).
Chemical Properties Analysis
Chemical properties include reactivity towards other compounds, stability under various conditions, and potential for chemical modifications. The chemical behavior of similar compounds under different conditions, such as their reactivity with nucleophiles or their transformation under light exposure, provides valuable information about their chemical properties. For example, the transformation of vinyl diazo compounds to isoxazoles through intermolecular cycloaddition demonstrates the reactive capabilities and potential chemical versatility of related compounds (De Angelis et al., 2021).
Applications De Recherche Scientifique
Crystal Structures and Molecular Interactions
- Research on similar compounds, like 9-[(E)-2-(4-fluorophenyl)vinyl]-9H-carbazole, shows that the crystal structures are primarily influenced by van der Waals forces and weak C-H...X interactions. These structures involve significant twist angles between different planes of the molecules (Kubicki, Prukała, & Marciniec, 2007).
Synthesis and Photostability of Fluorophores
- Studies on new Y-shaped fluorophores with an imidazole core, which are similar in structure, demonstrate that these compounds exhibit intense emission maxima in specific wavelength ranges and excellent photostabilities (Ozturk et al., 2012).
Spectroscopic Characterization and Electronic Interactions
- The structural parameters of related compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, have been determined using DFT and TD-DFT/PCM calculations, providing insights into the spectroscopic characterization, electronic interactions, and potential biological applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photoisomerization Mechanisms
- Quantum-chemical investigations of compounds like 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile reveal the mechanisms of trans-cis photoisomerization, which are crucial for understanding the reactivity and applications of similar compounds (Jansone et al., 2012).
Optical Properties in Solution and Polymer Matrices
- Studies on similar push-pull fluorophores based on imidazole-4,5-dicarbonitrile have shown that these compounds exhibit varying absorption and fluorescence spectra in different solvents and polymer matrices, indicating their potential in material science applications (Danko et al., 2011).
Fluorescence Dyes and Solvent Effects
- Research on pyrazoline compounds, closely related to the compound , has explored their synthesis and fluorescence characteristics. These studies provide valuable insights into the effects of solvent polarity and concentration on fluorescence properties, which could be relevant for similar compounds (Bai et al., 2007).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.
Please note that this is a general guide and the specific details would depend on the particular compound and the available information. If you have information on this compound or a similar one, I could help analyze that.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(4-fluoroanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O/c19-16-4-2-1-3-14(16)18-15(11-21)17(24-23-18)9-10-22-13-7-5-12(20)6-8-13/h1-10,22H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZYHDANQDPSOH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

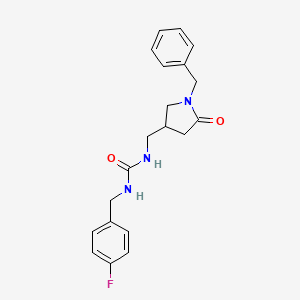
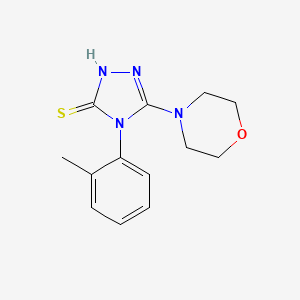
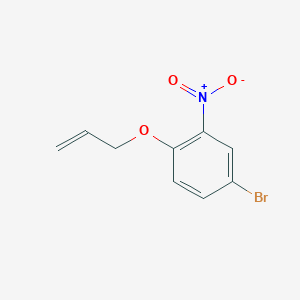
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
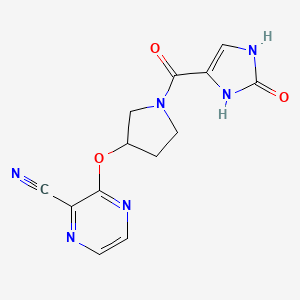
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)



![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
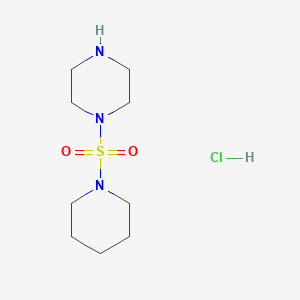
![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)